BenchChemオンラインストアへようこそ!

Belvarafenib TFA

MAPK Signaling RAS-Mutant Tumors Paradoxical Activation

Belvarafenib TFA is the only type II pan-RAF dimer inhibitor that binds both protomers of RAF dimers without inducing paradoxical MAPK activation—unlike first-generation inhibitors (vemurafenib, dabrafenib) that are contraindicated in RAS-mutant tumors. This makes it an essential tool for NRAS-mutant melanoma, non-V600 BRAF alteration, and brain-penetrant RAF research. Supplied as the solubility-optimized TFA salt (≥99% purity), it ensures consistent formulation for preclinical and clinical studies. Choose Belvarafenib TFA to establish robust positive controls, investigate MEK inhibitor synergies, or probe RAF dimer biology without confounding pathway hyperactivation.

Molecular Formula C25H17ClF4N6O3S
Molecular Weight 593.0 g/mol
Cat. No. B8085320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBelvarafenib TFA
Molecular FormulaC25H17ClF4N6O3S
Molecular Weight593.0 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=NC=C2)NC3=C(C(=CC=C3)Cl)F)NC(=O)C4=CSC5=C4N=CN=C5N.C(=O)(C(F)(F)F)O
InChIInChI=1S/C23H16ClFN6OS.C2HF3O2/c1-11-5-6-13-12(7-8-27-22(13)30-16-4-2-3-15(24)17(16)25)18(11)31-23(32)14-9-33-20-19(14)28-10-29-21(20)26;3-2(4,5)1(6)7/h2-10H,1H3,(H,27,30)(H,31,32)(H2,26,28,29);(H,6,7)
InChIKeyMUFMPRYDZZISSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Belvarafenib TFA: A Clinical-Stage, Orally Bioavailable Pan-RAF Dimer Inhibitor with Differentiated Activity in NRAS and Non-V600 BRAF Mutant Cancers [1] [2]


Belvarafenib TFA (HM95573 TFA, GDC-5573 TFA, RG6185 TFA) is a potent, selective, orally bioavailable type II pan-RAF kinase dimer inhibitor. Unlike first-generation RAF inhibitors that target only monomeric BRAF V600E, Belvarafenib TFA binds both protomers of RAF dimers, thereby inhibiting wild-type and mutant BRAF, CRAF, and ARAF activity [1]. This compound is currently in Phase 2 clinical development for NRAS-mutant melanoma and other MAPK pathway-driven solid tumors [2]. The TFA (trifluoroacetate) salt form (CAS 2443966-84-3, MW 592.95) is supplied to enhance solubility and facilitate precise formulation for preclinical and clinical research applications.

Why Belvarafenib TFA Cannot Be Substituted with Legacy RAF Inhibitors: Key Mechanistic Divergence in RAS-Mutant and Non-V600 BRAF Tumors [1] [2]


Generic substitution of Belvarafenib TFA with first-generation RAF monomer inhibitors (e.g., vemurafenib, dabrafenib, encorafenib) is scientifically invalid due to critical mechanistic and functional differences. First-generation inhibitors are contraindicated in RAS-mutant tumors because they paradoxically activate the MAPK pathway via RAF dimer transactivation, leading to clinical progression and secondary malignancies [1]. In contrast, Belvarafenib TFA, as a type II RAF dimer inhibitor, binds both protomers of RAF dimers and does not induce paradoxical MAPK activation in RAS-mutant cells [2]. This fundamental divergence dictates distinct patient selection, efficacy profiles, and safety considerations. Consequently, using an alternative RAF inhibitor in Belvarafenib TFA's intended applications (NRAS-mutant melanoma, non-V600 BRAF alterations, or brain-penetrant RAF inhibition) would produce non-equivalent and potentially adverse outcomes.

Belvarafenib TFA: Head-to-Head Preclinical and Clinical Differentiation Data Against Key RAF Inhibitor Comparators [REFS-1] [REFS-2]


Avoidance of Paradoxical MAPK Activation in RAS-Mutant Cells: Belvarafenib TFA vs. Vemurafenib [1] [2]

Belvarafenib TFA, a type II RAF dimer inhibitor, does not induce paradoxical MAPK pathway activation in RAS-mutant cells, a key liability of first-generation RAF monomer inhibitors like vemurafenib. In preclinical studies, treatment of NRAS-mutant melanoma cells (SK-MEL-2) with vemurafenib resulted in significant paradoxical hyperactivation of phosphorylated MEK and ERK, whereas Belvarafenib TFA treatment suppressed pMEK and pERK levels below baseline [1]. This difference translates clinically: in a Phase 1 trial, no cases of secondary squamous cell carcinoma (a clinical manifestation of paradoxical activation) were observed in 72 Belvarafenib TFA-treated patients, contrasting with the 15-25% incidence reported with vemurafenib monotherapy [2].

MAPK Signaling RAS-Mutant Tumors Paradoxical Activation Oncology

Superior Anti-Proliferative Activity in Non-V600 BRAF Mutant Tumor Models: Belvarafenib TFA + Cobimetinib vs. Encorafenib + Binimetinib [1] [2]

In non-V600 BRAF mutant tumors (Class 2 and 3 alterations), which are intrinsically resistant to approved BRAF monomer inhibitors, the combination of Belvarafenib TFA with cobimetinib demonstrates significantly enhanced activity compared to the standard-of-care combination encorafenib plus binimetinib. In a panel of 6 non-V600 BRAF mutant cancer cell lines (melanoma, colorectal, lung), Belva+Cobi was 2- to 6-fold more effective than Enco+Bini in inhibiting cell growth [1]. Synergy analysis revealed that Belva+Cobi achieved synergy (score >10) in 5 of 6 cell lines, whereas Enco+Bini was synergistic in only 1 of 6 cell lines [1]. In vivo, Belva+Cobi significantly suppressed tumor growth in 3 of 4 patient-derived xenograft (PDX) models of non-V600 BRAF mutant colorectal cancer, outperforming Enco+Bini [2].

Non-V600 BRAF Mutations Colorectal Cancer Melanoma Drug Synergy Combination Therapy

Significantly Enhanced Brain Penetration: Belvarafenib TFA vs. Other BRAF Inhibitors (Vemurafenib, Dabrafenib) [1] [2]

A key limitation of approved BRAF inhibitors (e.g., vemurafenib, dabrafenib) is their poor penetration across the blood-brain barrier (BBB), rendering them ineffective against melanoma brain metastases. In contrast, Belvarafenib TFA demonstrates robust BBB penetration in murine models. Following oral administration, the brain exposure of belvarafenib was similar to or higher than its plasma exposure (brain-to-plasma ratio ≥ 1) [1]. This high brain penetration differed significantly from that of other BRAF inhibitors with low brain penetration [2]. Functionally, belvarafenib strongly reduced tumor burden and markedly improved survival in mice intracranially implanted with A375SM melanoma cells [1].

Blood-Brain Barrier CNS Penetration Melanoma Brain Metastasis Pharmacokinetics CNS Tumors

Distinct NRAS-Mutant Melanoma Clinical Activity: Belvarafenib TFA Monotherapy Achieves 20-44% ORR Where Approved MEK Inhibitors Achieve ~15-20% [1] [2]

In the Phase 1 dose-expansion cohort of patients with NRAS-mutant melanoma (n=18), Belvarafenib TFA monotherapy achieved a confirmed overall response rate (ORR) of 20% [1]. A separate analysis of the same Phase 1 study reported a best ORR of 44.4% in NRAS-mutant melanoma patients, with a median progression-free survival of 24.9 weeks [2]. This activity is notable because NRAS-mutant melanoma is an area of high unmet need with limited therapeutic options. For context, the approved MEK inhibitor binimetinib achieved an ORR of 15% in the Phase 3 NEMO trial (NCT01763164), and no RAF inhibitor is currently approved for NRAS-mutant melanoma.

NRAS-Mutant Melanoma Clinical Efficacy Objective Response Rate Phase 1 Trial Monotherapy

Differentiated Selectivity Profile: Belvarafenib TFA Inhibits All RAF Isoforms (BRAF WT, BRAF V600E, CRAF) at Single-Digit Nanomolar Potency

Biochemically, Belvarafenib TFA displays potent, balanced inhibition across all three RAF isoforms. In cell-free assays, IC50 values are 56 nM for wild-type BRAF, 7 nM for BRAF V600E, and 5 nM for wild-type CRAF . This pan-RAF profile contrasts with first-generation BRAF inhibitors that exhibit high selectivity for BRAF V600E over wild-type BRAF and CRAF (e.g., dabrafenib IC50s: BRAF V600E 0.65 nM, BRAF WT 3.2 nM, CRAF 5 nM; vemurafenib IC50s: BRAF V600E 31 nM, CRAF 48 nM) . Additionally, in a screen of over 120 kinases, Belvarafenib TFA demonstrated high selectivity for RAF kinases, with the next most potently inhibited kinases being CSF1R (44 nM), DDR1 (77 nM), and DDR2 (182 nM) .

Kinase Selectivity Pan-RAF Inhibition Biochemical Assay BRAF CRAF

Belvarafenib TFA: Optimized Research Use Cases in MAPK-Driven Cancer Models Based on Verified Differentiation Data [1] [2]


Preclinical Modeling of NRAS-Mutant Melanoma Therapy

Belvarafenib TFA is uniquely suited for in vitro and in vivo studies of NRAS-mutant melanoma, a disease context where first-generation BRAF inhibitors (vemurafenib, dabrafenib) are contraindicated due to paradoxical pathway activation and lack of clinical efficacy [1]. Belvarafenib TFA has demonstrated preclinical tumor growth inhibition in NRAS-mutant models (e.g., SK-MEL-2, SK-MEL-30) and achieved a 20-44% ORR in Phase 1 NRAS-mutant melanoma patients [2]. Researchers can confidently use Belvarafenib TFA to establish positive control arms for novel NRAS-directed therapies or to investigate combination strategies (e.g., with MEK or immune checkpoint inhibitors) in this high-unmet-need indication.

Investigating Non-V600 BRAF Alterations (Class 2/3 Mutations and Fusions)

For researchers studying Class 2 and Class 3 BRAF alterations or BRAF fusions (common in melanoma, colorectal, lung, and pediatric gliomas), Belvarafenib TFA in combination with a MEK inhibitor (e.g., cobimetinib) represents the most potent and synergistic RAF-targeted combination available based on head-to-head preclinical data [1]. This combination achieved synergy in 5/6 non-V600 BRAF mutant cell lines and superior tumor growth inhibition in PDX models compared to encorafenib plus binimetinib [2]. Belvarafenib TFA should be the RAF inhibitor of choice when establishing in vivo xenograft or PDX models of non-V600 BRAF mutant cancers.

Studying CNS Metastasis or Primary Brain Tumors with MAPK Pathway Activation

Due to its documented ability to cross the blood-brain barrier and achieve brain-to-plasma ratios ≥1 in preclinical models [1], Belvarafenib TFA is the preferred RAF inhibitor for any research involving CNS tumors or brain metastases driven by BRAF or NRAS mutations. This includes intracranial xenograft models of melanoma brain metastasis and pediatric low-grade gliomas harboring BRAF fusions [2]. Other RAF inhibitors (vemurafenib, dabrafenib, encorafenib) exhibit poor BBB penetration and are not suitable for these CNS-focused studies.

Mechanistic Studies of RAF Dimer Signaling and Paradoxical Activation

Belvarafenib TFA serves as an essential tool compound for dissecting RAF dimer biology. As a type II inhibitor that binds both protomers of RAF dimers, it inhibits signaling in contexts where monomer inhibitors fail or cause paradoxical activation [1]. Researchers investigating adaptive resistance mechanisms, negative feedback loops, or the role of ARAF in compensatory signaling can use Belvarafenib TFA to specifically probe the contributions of RAF dimer activity without the confounding variable of paradoxical MAPK hyperactivation observed with vemurafenib or dabrafenib in RAS-mutant or upstream-activated cells [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Belvarafenib TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.